molecular formula C8H6ClNO2 B13892185 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one

Cat. No.: B13892185
M. Wt: 183.59 g/mol
InChI Key: ZVSIOVNGSYVNJH-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. While specific data for this exact molecule is limited, its core structure is a privileged scaffold in drug discovery. Compounds based on the 7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one structure have been investigated as allosteric modulators for therapeutic targets such as the M4 muscarinic acetylcholine receptor, which is a potential target for treating psychiatric and neurological diseases . The presence of the chlorine atom at the 2-position makes this compound a valuable synthetic intermediate, facilitating further functionalization through cross-coupling reactions and nucleophilic substitutions to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds as key building blocks in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2

InChI Key

ZVSIOVNGSYVNJH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Chlorination of 2-Oxo-7,8-dihydro-5H-pyrano[4,3-B]pyridine Precursors

A well-documented method involves the chlorination of the corresponding 2-oxo precursor using phosphoryl chloride (POCl3). This method is adapted from the synthesis of related compounds such as 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, which shares a similar core structure and synthetic route.

Procedure Summary:

  • The starting material, 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile, is dissolved in phosphoryl chloride.
  • The mixture is refluxed for approximately 4 hours to facilitate chlorination at the 2-position.
  • After cooling, the reaction mixture is carefully quenched with saturated aqueous sodium hydrogen carbonate at 0°C.
  • The organic product is extracted with chloroform, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Purification is achieved by silica gel column chromatography using a hexane:ethyl acetate (50:50) solvent system.

Yields and Characterization:

  • Yield reported: 66% of the chlorinated product as a white solid.
  • Characterization by 1H NMR (CDCl3) shows signals consistent with the expected structure, including triplets at δ 3.07 and 4.07 ppm corresponding to methylene protons and a singlet at δ 7.63 ppm for the aromatic proton.
Step Reagents/Conditions Time Yield (%) Notes
1 2-Oxo precursor + POCl3 (reflux) 4 h 66 Chlorination at 2-position
2 Workup: NaHCO3 quench, extraction - - Extraction and purification by chromatography

This method is referenced in patent EP2433938 and related literature, indicating its reliability and reproducibility.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes Reference
Chlorination of 2-oxo precursor 2-Oxo-7,8-dihydro-5H-pyrano[4,3-B]pyridine-3-carbonitrile Phosphoryl chloride, reflux 4 h 66 Classic chlorination at 2-position; chromatographic purification
Piperidine-mediated cyclization 2-Amino-4H-chromen-4-ones + 2-Benzylidenemalononitriles Piperidine, mild conditions N/A Access to related heterocycles; adaptable route
DBU-promoted cascade reactions 2-Amino-4H-chromen-4-ones + β-Nitrostyrenes/Aryl aldehydes DBU base, cascade reaction N/A Provides 5H-chromeno[2,3-b]pyridin-5-ones analogs
Multi-step cyclization Cyclopentanone derivatives + cyanothioacetamide + others Cu(OTf)2, p-Toluene Sulphonic Acid N/A Synthetic strategy for fused pyridines

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines and thiols can react with the chlorine atom.

    Catalysts: While metal catalysts are not required for the initial synthesis, they may be used in subsequent reactions to facilitate specific transformations.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce polycyclic compounds with potential biological activity .

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one exerts its effects is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Core Structural Variations

The pyrano[4,3-b]pyridinone scaffold is modified through substitutions at positions 2, 3, 7, or 7. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
7,8-Dihydro-5H-pyrano[4,3-b]pyridin-5-one None (parent structure) C₈H₇NO₂ 149.15 Base scaffold for derivatization
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one Cl at C2 C₈H₆ClNO₂ 183.59 Enhanced electrophilicity for drug design
2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Cl at C2, CN at C3, propyl at C7 C₁₂H₁₃ClN₂O 236.70 Increased lipophilicity; kinase inhibitors
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine Cl at C2, dimethyl at C7 C₁₀H₁₂ClNO 197.66 Steric hindrance alters metabolic stability
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Cl at C4, Cl-phenyl at C2, pyrimidine ring C₁₃H₁₀Cl₂N₂O 293.14 Dual chloro groups enhance binding affinity

Key Observations :

  • Chlorine Substitutions : Chlorine at C2 (as in 2-chloro derivatives) increases electrophilicity, facilitating nucleophilic aromatic substitutions. This is critical in synthesizing kinase inhibitors (e.g., compounds targeting FABP4 in ) .
  • Ring Modifications: Pyrano[4,3-d]pyrimidine derivatives () introduce an additional nitrogen, altering hydrogen-bonding capacity and bioavailability.
  • Bulky Substituents : Propyl or dimethyl groups at C7 () enhance lipophilicity and steric shielding, improving metabolic stability .

Physicochemical Properties

  • Lipophilicity : Carbonitrile (CN) and alkyl groups (e.g., propyl in ) increase logP values, enhancing membrane permeability.
  • Solubility: Amino-substituted analogs (e.g., 9-amino derivatives in ) show improved aqueous solubility due to hydrogen-bonding capacity.

Q & A

Q. Q: What are efficient green synthesis methods for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one derivatives?

A: A three-component condensation and cyclization approach using ethanol as a solvent, sodium acetate as a base, and ammonium chloride as an additive enables the synthesis of these derivatives. This method avoids toxic catalysts and chromatographic purification, achieving yields of 70–85% via recrystallization. Key intermediates like 4-chloro-3-formylcoumarin are synthesized via Vilsmeier-Heck reactions .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for synthesizing 5H-chromeno[4,3-b]pyridin-5-one derivatives?

A: Optimization involves screening solvents (e.g., ethanol vs. DMF), catalysts (e.g., ammonium chloride), and temperature (60–80°C). For example, ethanol enhances reaction efficiency due to its polarity and eco-friendly profile, while ammonium chloride accelerates cyclization. Reaction time (4–6 hours) and stoichiometry (1:1.2 ratio of coumarin to active methylene compounds) are critical for minimizing side products .

Basic Reaction Mechanism

Q. Q: What is the proposed mechanism for forming pyrano[4,3-b]pyridin-5-one derivatives?

A: The reaction proceeds via Knoevenagel condensation between 4-chloro-3-formylcoumarin and active methylene compounds, followed by cyclization through intramolecular nucleophilic attack. Ammonium chloride facilitates proton transfer, stabilizing intermediates. The final step involves aromatization to yield the fused pyridine ring .

Advanced Mechanistic Validation

Q. Q: What experimental techniques validate the reaction mechanism for this compound?

A: Mechanistic studies use ¹H/¹³C NMR to track intermediate formation (e.g., enolates) and HPLC-MS to identify transient species. Computational modeling (DFT) confirms transition states, while isotopic labeling (e.g., D₂O) verifies proton transfer steps. X-ray crystallography of intermediates provides structural validation .

Basic Characterization Techniques

Q. Q: Which analytical methods are essential for characterizing this compound?

A: Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions and ring fusion.
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Structural Modifications

Q. Q: How can structural modifications enhance the compound’s photophysical properties?

A: Introducing electron-donating groups (e.g., phenoxazine at the 2-position) reduces the HOMO-LUMO gap, enabling thermally activated delayed fluorescence (TADF). Substituents like bromine or acetyl groups at the 7-position improve quantum yields (Φ up to 0.45) by restricting non-radiative decay .

Biological Activity Evaluation

Q. Q: What methodologies assess the biological activity of pyrano[4,3-b]pyridin-5-one derivatives?

A:

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria.
  • Kinase inhibition : Fluorescence polarization assays targeting EGFR or CDK2.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with thiomethyl or nitro groups show IC₅₀ values <10 μM .

Advanced Computational Analysis

Q. Q: How do computational models predict reactivity and properties of this compound?

A: DFT calculations (B3LYP/6-311G**) optimize geometry, predict frontier molecular orbitals, and simulate UV-Vis spectra (TD-DFT). Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like DNA topoisomerases .

Data Contradiction Resolution

Q. Q: How to resolve contradictions in reported synthetic yields (e.g., 55% vs. 85%)?

A: Discrepancies arise from solvent purity, catalyst loading, or recrystallization efficiency. Reproducibility requires strict control of:

  • Moisture levels : Anhydrous ethanol vs. technical grade.
  • Reaction monitoring : TLC at 30-minute intervals.
  • Crystallization solvent : Methanol vs. ethanol affects purity .

Advanced Applications in Materials Science

Q. Q: How are pyrano[4,3-b]pyridin-5-one derivatives used in optoelectronic devices?

A: Derivatives with planar geometries (e.g., 7-methyl-2-phenoxazine) exhibit TADF with delayed lifetimes (τ ≈ 1.2 μs) and high color purity (CIE coordinates 0.15, 0.08). These are fabricated into OLEDs via vacuum deposition, achieving external quantum efficiencies (EQE) >15% .

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